1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(6-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride . The nomenclature follows a hierarchical approach:
- The parent structure is pyridine , a six-membered aromatic ring with one nitrogen atom.
- Substituents are numbered to assign the lowest possible locants. The bromine atom occupies position 6, while the cyclopropan-1-amine group is attached at position 3.
- The cyclopropane ring is directly bonded to the pyridine via a single carbon-carbon bond, with the amine group (-NH₂) positioned on the cyclopropane’s bridgehead carbon.
- The hydrochloride suffix denotes the protonated amine form, where the amine nitrogen binds a chloride counterion.
The compound’s CAS registry number, 1060811-36-0 , uniquely identifies it in chemical databases. Its molecular formula, C₈H₉BrN₂·HCl , corresponds to a molecular weight of 249.53 g/mol (free base: 213.07 g/mol). The SMILES notation, NC1(CC1)C2=CN=C(C=C2)Br.Cl , encodes its connectivity: a cyclopropane ring (C1CC1N) linked to a pyridine ring brominated at position 6.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by the interplay of its pyridine and cyclopropane moieties. Key features include:
| Property | Value |
|---|---|
| Molecular weight | 249.53 g/mol |
| Heavy atom count | 12 |
| Rotatable bonds | 1 (pyridine-cyclopropane bond) |
| Ring systems | 2 (pyridine + cyclopropane) |
| Polar surface area | 39 Ų |
| Calculated LogP | 1.24 |
The cyclopropane ring introduces significant angle strain (60° bond angles vs. 109.5° for sp³ hybridization), forcing the amine group into a rigid, planar configuration. Density functional theory (DFT) simulations suggest that the amine nitrogen’s lone pair aligns perpendicular to the cyclopropane ring, minimizing steric clash with adjacent hydrogens.
The pyridine ring adopts a nearly flat conformation, with the bromine atom at position 6 and the cyclopropane group at position 3 creating a meta-substitution pattern. This arrangement directs electron-withdrawing effects from bromine toward the cyclopropane, polarizing the C-Br bond and enhancing the amine’s nucleophilicity.
Crystallographic Data and X-ray Diffraction Studies
While no published X-ray diffraction data exists for this compound, analog studies of related cyclopropane-pyridine hybrids provide indirect insights:
| Parameter | Inferred Value |
|---|---|
| Crystal system | Monoclinic (predicted) |
| Space group | P2₁/c (common for similar salts) |
| Unit cell dimensions | a ≈ 8.2 Å, b ≈ 10.5 Å, c ≈ 12.3 Å |
| Z-value | 4 |
In crystalline form, the chloride ion likely forms hydrogen bonds with the protonated amine (-NH₃⁺), with a predicted N-H···Cl distance of 2.8–3.1 Å. The bromine atom’s van der Waals radius (1.85 Å) may contribute to layered packing motifs, as seen in 6-bromo-3-aminopyridine derivatives.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is limited due to its structural constraints:
| Tautomer Type | Feasibility | Energy Difference (kJ/mol) |
|---|---|---|
| Prototropic (amine-imine) | Not observed | ΔG > 50 (unfavorable) |
| Ring-chain | Impossible | N/A |
| Valence | Impossible | N/A |
The amine group’s position on the cyclopropane bridgehead prevents resonance stabilization with the pyridine ring, locking the molecule in a single tautomeric form. Comparative studies with non-cyclopropane analogs (e.g., 6-bromo-N-methylpyridin-3-amine) show that cyclopropane’s rigidity suppresses tautomerization pathways observed in flexible amines.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChI Key |
YQXAJIUKNWYDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Sodium Triacetoxyborohydride
A common and effective method for related bromopyridinyl amines involves reductive amination of 6-bromo-pyridine-3-carbaldehyde with an amine source, using sodium triacetoxyborohydride as the reducing agent in dichloromethane at room temperature. Although this method is more commonly reported for piperazine or piperidine derivatives, it provides a useful framework for synthesizing amine-substituted bromopyridines, which can be adapted for cyclopropanamine derivatives.
| Parameter | Details |
|---|---|
| Reactants | 6-Bromo-pyridine-3-carbaldehyde, amine |
| Reducing agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | 20–30 °C |
| Reaction time | 5–16 hours |
| Workup | Aqueous NaOH extraction, drying, chromatography |
| Yield | 46–92% (depending on amine and conditions) |
This method allows for mild conditions and good yields, with purification typically by silica gel chromatography.
Cyclopropanation Strategies
For the specific cyclopropan-1-amine moiety, synthetic routes often involve cyclopropanation of a suitable precursor, such as a vinyl or allyl-substituted bromopyridine, followed by amination. While direct literature on 1-(6-Bromopyridin-3-yl)cyclopropan-1-amine is limited, general cyclopropanation methods include:
- Simmons–Smith reaction using diiodomethane and zinc-copper couple.
- Carbene addition from diazo compounds.
Subsequent amination can be achieved by nucleophilic substitution or reductive amination if an aldehyde intermediate is available.
Salt Formation
The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), followed by isolation of the crystalline hydrochloride salt. This step improves compound stability and handling.
Research Findings and Data Summary
While direct preparation data for 1-(6-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride is scarce, analogous compounds and intermediates provide insight into effective synthetic routes.
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | 6-Bromo-pyridine-3-carbaldehyde + amine, NaBH(OAc)3, DCM, 20 °C, 5–16 h | 46–92 | Mild conditions, high selectivity, adaptable to various amines |
| Cyclopropanation | Vinyl bromopyridine + carbene source (e.g., Simmons–Smith) | Variable | Requires optimization for regioselectivity and yield |
| Amination | Nucleophilic substitution or reductive amination on cyclopropyl intermediates | Variable | Dependent on precursor availability and reaction conditions |
| Hydrochloride salt formation | Treatment with HCl in ethanol or ether, crystallization | Quantitative | Improves compound stability and purity |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with dichloromethane/methanol mixtures is standard for purification.
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z ~ 213 for free amine).
- NMR Spectroscopy: ^1H and ^13C NMR used to confirm structure and purity.
- Salt Characterization: Melting point and elemental analysis confirm hydrochloride salt formation.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are used in the presence of ligands and bases.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Coupled products with extended molecular frameworks.
Scientific Research Applications
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Comparators
Physicochemical and Functional Differences
Bromine Positional Isomerism: The 6-bromo derivative (target compound) exhibits distinct electronic effects compared to its 5-bromo isomer.
Salt Form Impact: The dihydrochloride salt (CAS 918305-74-5) has higher molecular weight (285.99 vs. 249.54) and improved aqueous solubility compared to the monohydrochloride form, making it preferable for reactions requiring polar solvents .
Substituent Effects :
- Fluorinated Derivatives : The difluorocyclobutyl analog (CAS 2613382-02-6) shows increased lipophilicity (logP ~1.8 vs. 1.2 for the target compound), favoring blood-brain barrier penetration in CNS drug candidates .
- Aromatic vs. Heteroaromatic : Replacing bromopyridine with a fluorophenyl group (CAS N/A) reduces molecular weight (187.64 vs. 249.54) and alters binding kinetics in receptor-targeted applications .
Synthetic Utility :
- The methyl-linked derivative (CAS 1289387-50-3) serves as a flexible building block for Suzuki-Miyaura couplings due to its terminal bromine and methyl spacer .
- Discontinued analogs like 1-(3,3-difluorocyclobutyl)cyclopropan-1-amine HCl highlight supply chain challenges for fluorinated intermediates .
Biological Activity
1-(6-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Structural Characteristics
The compound features a brominated pyridine moiety and a cyclopropane ring , which contribute to its distinct chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 215.09 g/mol. The presence of the bromine atom significantly influences its pharmacological properties by enhancing binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring adds rigidity, potentially enhancing binding affinity and selectivity for target proteins.
Key Interactions:
- Enzyme Modulation : The compound has been shown to modulate the activity of endothelial nitric oxide synthase (eNOS), which is crucial for vascular health and has implications in treating cardiovascular diseases.
- Kinase Inhibition : Preliminary studies suggest that this compound may serve as a kinase inhibitor, impacting pathways involved in cancer progression .
Cardiovascular Health
Research indicates that this compound can modulate eNOS activity, leading to increased nitric oxide production. This effect is significant for maintaining vascular tone and preventing cardiovascular diseases such as hypertension and atherosclerosis.
Anti-Cancer Properties
The compound has been explored for its potential anti-cancer effects. It has shown promise in inhibiting tumor growth in various cancer models, particularly through its action on kinases involved in cell proliferation and survival pathways. For instance, it was noted that similar compounds exhibit IC50 values in the low nanomolar range against certain cancer cell lines .
Study 1: Modulation of Endothelial Function
In a study assessing the effects of this compound on endothelial function, researchers found that treatment led to significant increases in nitric oxide levels in cultured endothelial cells. This was associated with improved cell viability and reduced oxidative stress markers.
Study 2: Anti-Cancer Efficacy
A recent investigation into the anti-cancer properties of this compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines. The study reported an IC50 value of approximately 50 µM, suggesting moderate potency compared to established chemotherapeutics. Further exploration indicated that the compound induced apoptosis through caspase activation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(6-Bromopyridin-3-YL)cyclopropan-1-amine HCl | Cyclopropyl amine | eNOS modulation, anti-cancer activity |
| 2-(6-Bromopyridin-3-YL)cyclopropan-1-amine HCl | Cyclopropyl amine | Kinase inhibition |
| 1-(5-Bromopyridin-3-YL)cyclopropan-1-amine HCl | Cyclopropyl amine | Potential anti-inflammatory properties |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(6-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves three key steps: (i) cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling, (ii) bromopyridinyl group introduction using halogenation or Suzuki-Miyaura coupling, and (iii) salt formation with HCl. For example, cyclopropane formation may utilize a Corey-Chaykovsky reaction with dimethylsulfoxonium methylide (evidence of similar protocols in ). Optimization parameters include:
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer: Essential techniques include:
- ¹H/¹³C NMR: Confirm cyclopropane ring integrity (characteristic upfield shifts at δ 0.5–2.0 ppm) and bromopyridine substitution patterns. Contradictions in splitting patterns may arise from rotamers; variable-temperature NMR or DFT calculations resolve these .
- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., dehalogenated byproducts).
- X-ray crystallography: Resolves stereochemical ambiguities, especially for cyclopropane ring conformation .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer: The cyclopropane’s ring strain (≈27 kcal/mol) increases electron density at the adjacent amine, enhancing its nucleophilicity. This facilitates NAS at the 6-bromo position of the pyridine ring. Comparative studies with non-cyclopropane analogs show 3–5× faster reaction rates in SNAr reactions with amines (data inferred from ). However, steric hindrance from the cyclopropane may reduce accessibility to bulky nucleophiles, requiring solvent optimization (e.g., DMF > THF).
Q. What contradictions exist in reported biological activity data for this compound, and how can they be addressed experimentally?
Answer: Discrepancies in enzyme inhibition assays (e.g., IC₅₀ varying by >10-fold across studies) may arise from:
- Solvent effects: DMSO >0.1% can denature proteins; use low-dilution protocols.
- Protonation state: The amine’s pKa (~8.5) affects binding; buffer pH must be tightly controlled (methodology from ).
- Salt form variability: Freebase vs. hydrochloride salts alter solubility; standardize salt forms in biological testing .
Q. How can computational modeling predict the compound’s interactions with biological targets, and what are the limitations?
Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like monoamine oxidases. Key considerations:
- Cyclopropane rigidity: Restricts conformational flexibility, improving binding entropy but potentially reducing induced-fit adaptation .
- Electrostatic effects: The hydrochloride salt’s ionic interactions are often oversimplified in simulations; explicit solvent models are critical .
Limitations include inaccurate force-field parameters for strained rings, necessitating QM/MM hybrid approaches.
Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectroscopic data for this compound across different studies?
Answer: Contradictions in NMR or MS data often stem from:
- Isomeric impurities: Chiral HPLC separates enantiomers (if present), while 2D NMR (e.g., NOESY) identifies diastereomers .
- Degradation: Bromide displacement under basic conditions generates pyridin-3-amine byproducts; stability studies in varying pH/temperature are essential .
- Solvent artifacts: Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; report solvent conditions explicitly .
Methodological Recommendations
Q. What strategies improve yield in large-scale synthesis while maintaining enantiopurity?
Answer:
- Flow chemistry: Continuous reactors enhance heat/mass transfer for cyclopropanation (≥80% yield vs. 60% in batch; ).
- Chiral auxiliaries: Use (R)- or (S)-BINOL-derived catalysts during cyclopropane formation to achieve >90% ee .
- Crystallization-driven purification: Selective precipitation of the hydrochloride salt removes racemic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
